Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate
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Overview
Description
Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate is a heterocyclic compound that features a triazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate under reflux conditions. The reaction proceeds through a series of steps including nucleophilic addition and cyclization to form the desired triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazine ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate: shares similarities with other triazine derivatives such as:
Uniqueness
What sets this compound apart is its dual ester functionality, which allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
88362-65-6 |
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Molecular Formula |
C12H10N4O4 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
dimethyl 5-pyridin-2-yl-1,2,4-triazine-3,6-dicarboxylate |
InChI |
InChI=1S/C12H10N4O4/c1-19-11(17)9-8(7-5-3-4-6-13-7)14-10(16-15-9)12(18)20-2/h3-6H,1-2H3 |
InChI Key |
WBZAKEZGHDPCTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N=N1)C(=O)OC)C2=CC=CC=N2 |
Origin of Product |
United States |
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